(R,R,S,R)-Nebivolol Hydrochloride-d4
Description
(R,R,S,R)-Nebivolol Hydrochloride-d4 is a deuterated isotopologue of the β1-selective adrenergic receptor antagonist nebivolol. The compound retains the core structure of nebivolol (C₂₂H₂₅F₂NO₄·HCl) but incorporates four deuterium atoms at specific positions, resulting in a molecular formula of C₂₂H₂₁D₄ClF₂NO₄ and a molecular weight of 445.92 g/mol . This deuteration is designed to enhance metabolic stability without significantly altering pharmacological activity, making it a valuable tool for pharmacokinetic and metabolic studies .
Nebivolol’s stereochemistry is critical to its function: it has four chiral centers, and the (R,R,S,R) configuration distinguishes it from other isomers like the d-isomer (S,R,R,R) and l-isomer (R,S,S,S), which exhibit differential β-blocking and nitric oxide (NO)-mediated vasodilatory activities .
Properties
Molecular Formula |
C₂₃H₂₃D₄F₂NO₃ |
|---|---|
Molecular Weight |
407.49 |
Synonyms |
(αR,α’S,2R,2’R)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers of Nebivolol Hydrochloride
Nebivolol’s enantiomers and diastereomers exhibit distinct pharmacological profiles:
Deuterated vs. Non-Deuterated Nebivolol
Deuteration slows cytochrome P450-mediated metabolism, extending the half-life of (R,R,S,R)-Nebivolol-d4 compared to non-deuterated forms. This is critical for tracer studies in drug metabolism:
Deuterated forms are used as internal standards in LC-MS assays to quantify nebivolol and its metabolites, such as 4-hydroxynebivolol, in biological matrices .
Comparison with Other β-Blockers
Nebivolol’s NO-dependent vasodilation differentiates it from classical β-blockers like atenolol:
In human studies, nebivolol increases forearm blood flow by 91% via NO synthase activation, a mechanism absent in atenolol .
Metabolites and Derivatives
Key metabolites of nebivolol include 4-hydroxynebivolol, which retains partial β-blocking activity. Deuterated analogs like 4-Hydroxy Nebivolol Hydrochloride-d4 (MW 475.91 g/mol) are used to track metabolic pathways :
| Compound | Role | Applications |
|---|---|---|
| 4-Hydroxy Nebivolol | Active metabolite | Biomarker for CYP2D6 activity |
| 4-Hydroxy Nebivolol-d4 | Deuterated internal standard | LC-MS quantification |
Stability and Analytical Considerations
(R,R,S,R)-Nebivolol-d4 shares the instability of non-deuterated nebivolol under acidic/basic hydrolysis but benefits from deuterium’s kinetic isotope effect in oxidative conditions . RP-HPLC methods resolve nebivolol-d4 from degradation products (e.g., retention time shifts ≥2 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
